molecular formula C11H12O3 B1351179 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 42327-95-7

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No. B1351179
CAS RN: 42327-95-7
M. Wt: 192.21 g/mol
InChI Key: AVVACPBRCFXZMR-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C11H12O31. It is a white solid1 and is part of the 1-benzofurans family2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”. However, benzofuran derivatives can be synthesized through various methods, including C-H activation/decarbonylation/annulation processes3.



Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13)1. This indicates the presence of a benzofuran ring with two methyl groups attached to the second carbon atom and a carboxylic acid group attached to the seventh carbon atom.



Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” are not available, benzofuran derivatives are known to be chemically similar to, but more reactive than amides2. They can form polymers such as polyurethane resins2.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.211. It is a white solid1 and should be stored at 0-8°C1. The predicted density is 1.347±0.06 g/cm35.


Scientific Research Applications

Supramolecular Interactions and Organometallic Complexes

One significant application of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives is in the study of supramolecular interactions. These compounds can form various organometallic complexes with different metal ions due to their ability to act as dicarboxylic acid ligands. The intramolecular hydrogen bond between the carboxyl residues of these ligands and their capability to form supramolecular adducts with organic and inorganic cations highlight their importance in crystallography and supramolecular chemistry. Such studies facilitate the understanding of crystal packing and the formation of complexes that exhibit pi-pi stacking interactions and hydrogen bonding between components, offering insights into the design of new materials with specific properties (Koner & Goldberg, 2009).

Synthesis of Antigens for Carbofuran

Another application involves the synthesis of antigens for carbofuran, a pesticide. By synthesizing haptens and conjugating them to proteins like bovine serum albumin or ovalbumin, researchers can develop high-titre antibodies against carbofuran. This process is crucial for creating sensitive and specific assays for detecting pesticide residues, thereby contributing to food safety and environmental protection (Guo, 2002).

Development of Thermally Stable Polymers

The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, have significant implications in material science. These polymers exhibit excellent thermal stability and have potential applications in various industries, including automotive, aerospace, and electronics, where materials are required to withstand high temperatures without degrading (Banihashemi & Toiserkani, 2004).

Molecular Docking and Biological Activities

Research into the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives also showcases the application of these compounds in drug discovery. Such studies enable the understanding of the weak intermolecular interactions, nonlinear optical properties, and biological activities of these molecules, which can lead to the development of new drugs with inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Safety And Hazards

The safety information for this compound indicates that it is classified under GHS071. The hazard statements include H315, H319, and H3351, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling1.


properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVACPBRCFXZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383691
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

CAS RN

42327-95-7
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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